![molecular formula C20H25N5O3 B2966916 N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-06-4](/img/structure/B2966916.png)
N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It is a derivative of triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of such compounds typically involves a series of steps, including the design and characterization of the compounds using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The synthesis process often requires high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
Triazole compounds, which are part of the structure of this compound, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require precise control over conditions. The reactions often involve the use of specific reagents and catalysts, and the products are typically characterized using a variety of analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure and functional groups. Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system .作用機序
Target of Action
The primary targets of N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide are likely to be kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis . They are often dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention .
Mode of Action
The compound interacts with its kinase targets by binding to the active site of the enzyme . This interaction can inhibit the activity of the kinase, preventing it from phosphorylating its substrates and disrupting the signaling pathways that drive disease progression
Biochemical Pathways
The inhibition of kinase activity by this compound can affect multiple biochemical pathways. These pathways are often involved in cell growth and proliferation, and their disruption can lead to the death of rapidly dividing cells, such as cancer cells
Result of Action
The molecular and cellular effects of this compound’s action are likely to include the inhibition of cell growth and induction of cell death in cells with dysregulated kinase activity . These effects could potentially be leveraged for the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
将来の方向性
The future directions for research on these compounds could include further exploration of their neuroprotective and anti-inflammatory properties, as well as their potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Further studies could also investigate the synthesis of these compounds with different functional groups to enhance their biological activity.
生化学分析
Biochemical Properties
It is known that triazines and tetrazines, the core structures of this compound, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can potentially influence the interactions of the compound with various enzymes, proteins, and other biomolecules.
Cellular Effects
Derivatives of triazines and tetrazines have been identified as having significant activity against different tumor cell lines . This suggests that the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds with high nitrogen content and thermal stability have been synthesized and characterized , suggesting potential stability and long-term effects on cellular function.
特性
IUPAC Name |
N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-28-16-10-8-15(9-11-16)24-12-13-25-19(27)17(22-23-20(24)25)18(26)21-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKDQTQPBMGCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)
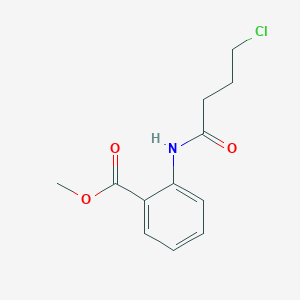

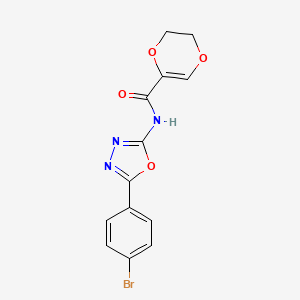
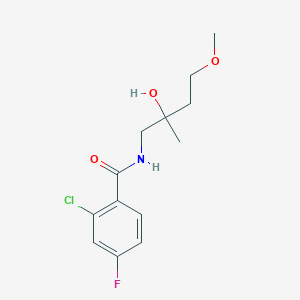
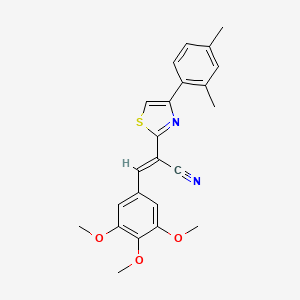
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2966847.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
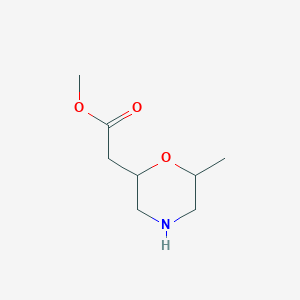
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)
![methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2966854.png)
![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)
